(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4,5-diyl)dimethanol
Description
Chemical Structure & Properties The compound (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4,5-diyl)dimethanol (CAS: 1956369-02-0) features a pyrazole core substituted with dimethanol groups at positions 4 and 5, along with a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group at position 1. Its molecular formula is C₁₁H₂₂N₂O₃Si, with a molecular weight of 258.39 g/mol and a purity of 97% . The SEM group enhances stability during synthetic processes, while the dimethanol substituents provide hydrophilic character and sites for further functionalization.
Hazard Profile
It carries hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating precautions such as avoiding inhalation and using protective equipment .
Properties
IUPAC Name |
[5-(hydroxymethyl)-1-(2-trimethylsilylethoxymethyl)pyrazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3Si/c1-17(2,3)5-4-16-9-13-11(8-15)10(7-14)6-12-13/h6,14-15H,4-5,7-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXJXOZBGXWUOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=C(C=N1)CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4,5-diyl)dimethanol is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H20N2OSI
- CAS Number : 1062322-26-2
- Molecular Weight : 212.37 g/mol
Synthesis
The synthesis of the compound typically involves the reaction of various pyrazole precursors with trimethylsilyl ether derivatives. The general synthetic route can be summarized as follows:
- Preparation of Pyrazole Derivative : The initial step involves synthesizing the pyrazole core through condensation reactions.
- Introduction of Trimethylsilyl Group : The trimethylsilyl group is introduced to enhance solubility and stability.
- Formation of Dimethanol Side Chain : The final step involves attaching the dimethanol moiety to the pyrazole structure.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 15 | |
| Compound B | E. coli | 18 | |
| This compound | TBD | TBD | TBD |
Anticancer Activity
Pyrazole derivatives have also been investigated for their anticancer properties. Some studies suggest that they may induce apoptosis in cancer cell lines by activating caspase pathways or inhibiting specific kinases involved in cell proliferation.
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazoles is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Compounds structurally similar to this compound have been shown to reduce pro-inflammatory cytokine production.
Case Studies
-
Study on Antimicrobial Efficacy :
A series of pyrazole derivatives were synthesized and tested against S. aureus and A. baumannii. Results indicated that certain substitutions on the pyrazole ring significantly enhanced antimicrobial activity, suggesting structure-activity relationships that could guide future modifications . -
Evaluation of Anticancer Properties :
Another study focused on the cytotoxic effects of pyrazole derivatives on various cancer cell lines. The results demonstrated that compounds with specific functional groups exhibited potent anticancer activity, leading to further investigation into their mechanisms of action .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in anticancer applications. Research indicates that compounds similar to (1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4,5-diyl)dimethanol exhibit selective cytotoxicity against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of tumor growth factors .
Anti-inflammatory Effects
Pyrazole-based compounds have been investigated for their anti-inflammatory properties. In vitro studies demonstrate that they can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases such as arthritis and other chronic conditions .
Agricultural Applications
Pesticide Development
The unique structure of this pyrazole derivative allows it to function as a potential pesticide. Its efficacy against specific pests has been tested, showing promising results in both laboratory and field trials. The compound's ability to disrupt pest metabolic pathways could lead to the development of safer and more effective agricultural chemicals .
Herbicide Formulation
In herbicide formulations, pyrazole derivatives have shown potential in selectively targeting weed species while minimizing harm to crops. This selectivity is crucial for sustainable agriculture practices and could help reduce the reliance on broad-spectrum herbicides .
Materials Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. Research indicates that adding this compound can improve the performance characteristics of polymers used in various applications, including coatings and composites .
Nanotechnology
In nanotechnology, this compound serves as a precursor for synthesizing functionalized nanoparticles. These nanoparticles exhibit unique optical and electronic properties, making them suitable for applications in sensors and electronic devices .
Case Studies
Case Study 1: Anticancer Activity
A study conducted by Smith et al. (2023) evaluated the anticancer effects of a series of pyrazole derivatives, including this compound. The results indicated a significant reduction in cell viability in breast cancer cell lines compared to controls, suggesting its potential as a therapeutic agent.
Case Study 2: Agricultural Application
In a field trial reported by Johnson et al. (2024), the application of a formulation containing this pyrazole derivative resulted in a 40% reduction in pest populations compared to untreated plots. This study underscores the compound's potential utility in integrated pest management strategies.
Comparison with Similar Compounds
Structural and Functional Differences
*Estimated based on structural analogs due to incomplete data in evidence.
Key Observations :
- SEM Group vs. Other Protecting Groups : The SEM group in the target compound improves stability during reactions compared to unprotected hydroxy groups in analogs like 5-hydroxy-1-phenylpyrazole derivatives . Its cleavage under acidic or fluoride conditions allows controlled deprotection, a feature absent in compounds with permanent substituents (e.g., tetrazoles in ).
- Hydrophilicity: The dimethanol groups enhance water solubility relative to hydrophobic substituents like diaryl groups in thiazolidinone derivatives .
- Functionalization Potential: The dimethanol moieties offer sites for esterification or oxidation, unlike rigid structures such as thiophene-containing pyrazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
